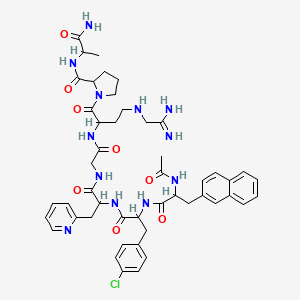

AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2

Description

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZFZTQLQWMIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H59ClN12O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 involves several steps . The process begins with the preparation of peptide intermediates, which are then treated with appropriate thiols to remove Nps protecting groups . The intermediate is then reacted with 2-benzyl-4-carboxypyridine in DMF using DCC as a coupling agent to acylate the 5-position of the Orn residue . After washing, the peptide resin is treated with piperidine to remove Fmoc protecting groups, followed by acylation of the 6-position of the D-Lys residue using nicotinic acid and DIIC . The final product is obtained after cleavage and HPLC purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as preparative HPLC to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 undergoes various chemical reactions, including acylation, deprotection, and coupling reactions . These reactions are essential for the synthesis and modification of the peptide.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DCC, piperidine, nicotinic acid, and DIIC . The reactions typically occur in solvents such as DMF and under conditions that favor peptide bond formation and deprotection .

Major Products Formed: The major product formed from these reactions is the final peptide, this compound . By-products may include unreacted intermediates and side products from incomplete reactions .

Scientific Research Applications

AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 has several scientific research applications . In chemistry, it is used to study peptide synthesis and modification techniques . In biology and medicine, it is employed as a GnRH antagonist to investigate reproductive hormone regulation and potential therapeutic applications for conditions such as prostate cancer and endometriosis . The compound is also used in industry for the development of new peptide-based drugs and treatments .

Mechanism of Action

The mechanism of action of AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 involves its binding to GnRH receptors in the anterior pituitary gland . By competing with endogenous GnRH, the compound inhibits the release of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This inhibition leads to a decrease in the production of sex steroids, thereby exerting its effects on reproductive processes .

Comparison with Similar Compounds

AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 is unique compared to other GnRH antagonists due to its specific structure and high potency . Similar compounds include cetrorelix and ganirelix, which also function as GnRH antagonists but differ in their peptide sequences and pharmacokinetic properties . The uniqueness of this compound lies in its ability to effectively inhibit gonadotropin release with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.